

A Technical Guide to the Physicochemical Properties of 5-Hexyn-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hexyn-2-one

Cat. No.: B1605978

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Introduction

5-Hexyn-2-one, also known as propargylacetone, is a bifunctional organic compound featuring both a ketone and a terminal alkyne group. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. A thorough understanding of its physicochemical properties is fundamental for its effective use in research and development, ensuring proper handling, reaction control, and purification. This guide provides a comprehensive overview of the core physicochemical characteristics of **5-Hexyn-2-one**, detailed experimental protocols for their determination, and logical workflows to support laboratory investigations.

Core Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of **5-Hexyn-2-one**.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₈ O	[1][2]
Molecular Weight	96.13 g/mol	[3]
Boiling Point	149.8 °C (at 760 mmHg)	[1][2]
Density	0.886 g/cm ³	[1][2]
Refractive Index	1.424	[2]
Flash Point	42.7 °C	[1][2]
Vapor Pressure	3.95 mmHg (at 25 °C)	[1][2]
LogP (Octanol/Water)	0.6 - 0.988	[1][3]
Solubility	Limited solubility in water; Soluble in organic solvents such as ethyl acetate, acetone, and benzene.	[4]

Spectral Data Analysis

While specific spectra for **5-Hexyn-2-one** are not publicly available, its structure allows for the confident prediction of its key spectral features.

¹H NMR Spectroscopy (Expected)

A ¹H NMR spectrum of **5-Hexyn-2-one** is expected to show four distinct signals:

- A singlet around δ 2.1-2.2 ppm: corresponding to the three protons of the methyl group (CH₃) adjacent to the carbonyl group.
- A triplet around δ 2.0-2.1 ppm: corresponding to the single proton of the terminal alkyne (≡C-H).
- A triplet of doublets around δ 2.4-2.5 ppm: corresponding to the two protons on the carbon adjacent to the alkyne (C-CH₂-C≡).

- A triplet around δ 2.7-2.8 ppm: corresponding to the two protons on the carbon adjacent to the carbonyl group (O=C-CH₂-C).

¹³C NMR Spectroscopy (Expected)

The ¹³C NMR spectrum is expected to display six signals, one for each unique carbon atom:

- A signal around δ 207-209 ppm: for the carbonyl carbon (C=O).
- A signal around δ 82-84 ppm: for the quaternary alkyne carbon (-C≡C-H).
- A signal around δ 69-71 ppm: for the terminal alkyne carbon (-C≡C-H).
- A signal around δ 42-44 ppm: for the carbon adjacent to the carbonyl group (-CH₂-C=O).
- A signal around δ 29-31 ppm: for the methyl carbon (-C(=O)-CH₃).
- A signal around δ 14-16 ppm: for the carbon adjacent to the alkyne group (-CH₂-C≡).

Infrared (IR) Spectroscopy (Expected)

The IR spectrum of **5-Hexyn-2-one** would be characterized by the following absorption bands:

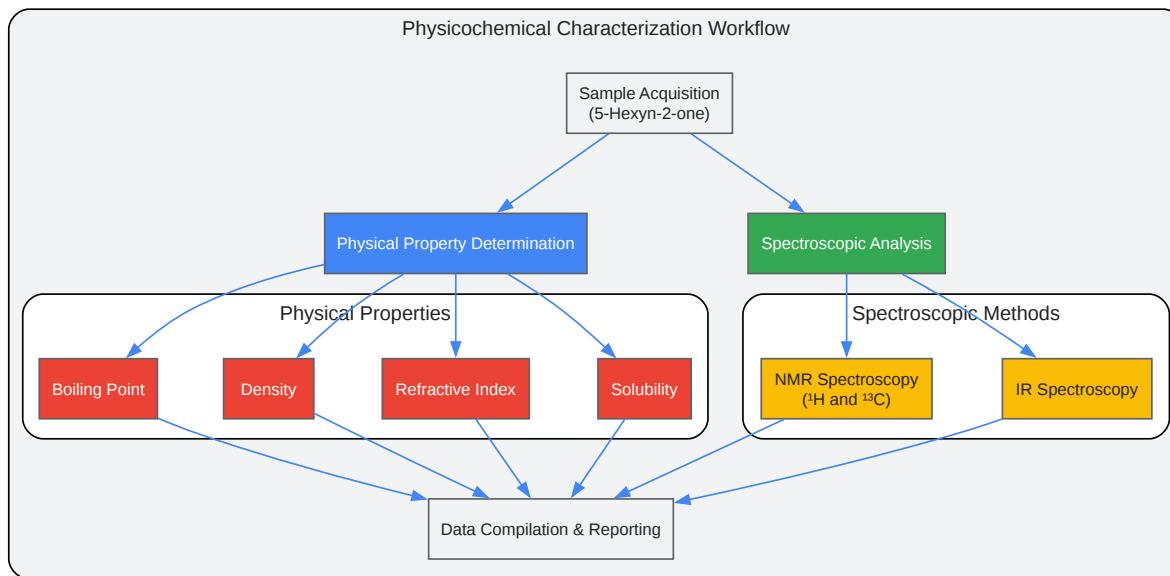
- A strong, sharp peak around 3300 cm⁻¹: due to the C-H stretch of the terminal alkyne.
- A sharp, weak peak around 2120 cm⁻¹: corresponding to the C≡C triple bond stretch.
- A strong, sharp peak around 1715 cm⁻¹: characteristic of the C=O stretch of the ketone.
- Multiple peaks in the 2850-2960 cm⁻¹ region: for the C-H stretches of the methylene and methyl groups.

Experimental Protocols & Workflows

The following sections detail the methodologies for determining the key physicochemical properties of **5-Hexyn-2-one**.

General Characterization Workflow

The overall process for characterizing a chemical sample like **5-Hexyn-2-one** involves a series of logical steps to determine its physical and spectral properties.



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Caption: General workflow for the physicochemical characterization of a chemical compound.

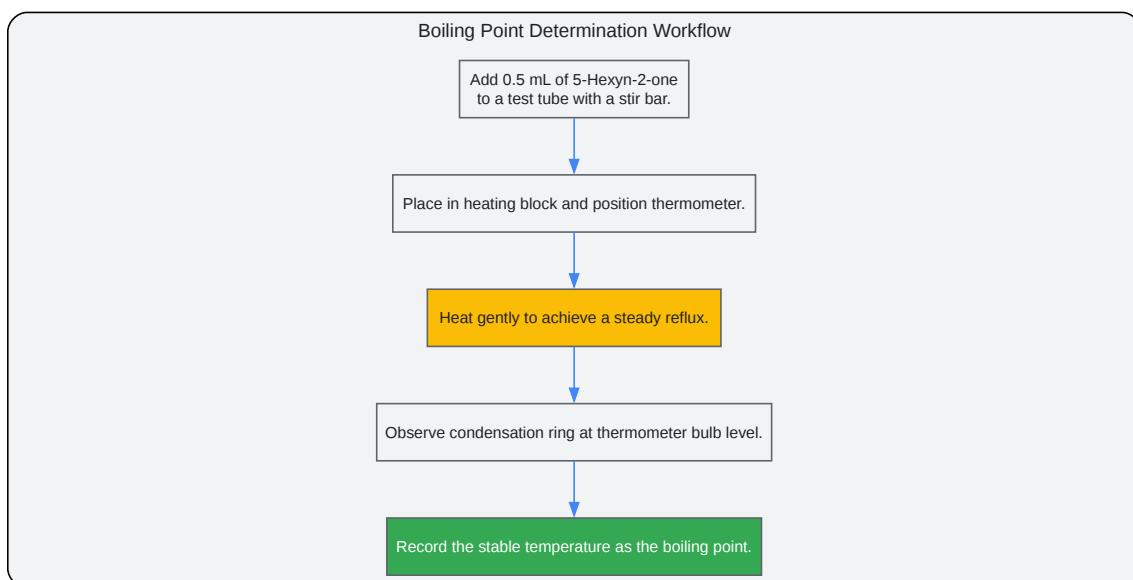
Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

Methodology:

- Place approximately 0.5 mL of **5-Hexyn-2-one** into a small test tube.
- Add a small magnetic stir bar to the test tube.

- Position the test tube in a heating block on a hot plate stirrer.
- Clamp a thermometer so that the bulb is about 1 cm above the liquid's surface.
- Gently heat the sample while stirring until it reaches a gentle reflux. A ring of condensing vapor should be visible on the test tube walls, level with the thermometer bulb.
- Record the stable temperature at which the liquid is refluxing; this is the boiling point.



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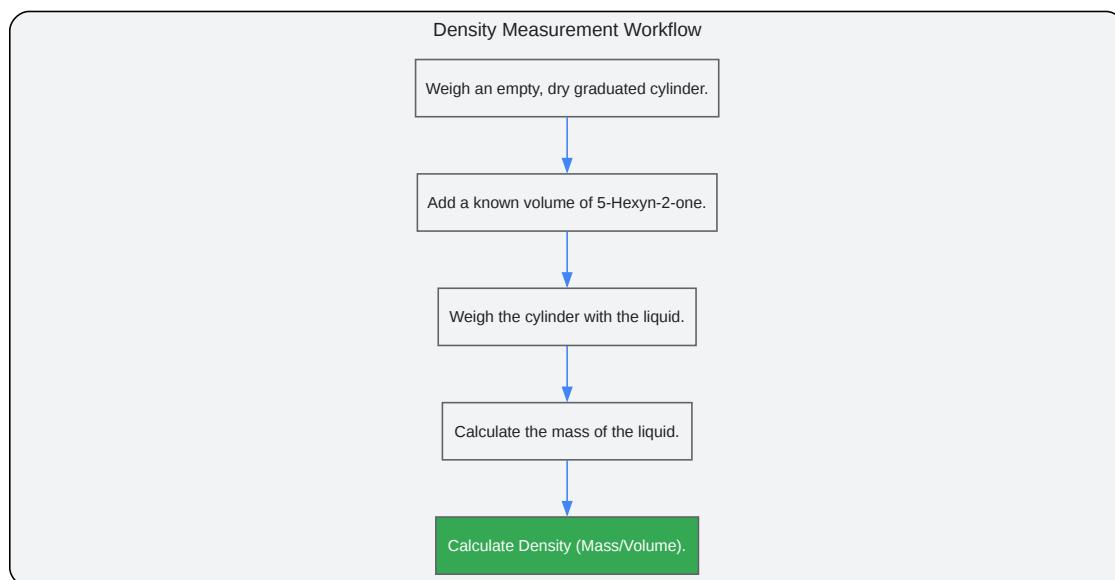
Caption: Workflow for determining the boiling point using the micro-reflux method.

Determination of Density

The density is determined by measuring the mass of a known volume of the liquid.

Methodology:

- Place a clean, dry 10 mL graduated cylinder on an analytical balance and tare it.
- Carefully add approximately 5-10 mL of **5-Hexyn-2-one** to the graduated cylinder.
- Record the exact volume from the bottom of the meniscus.
- Record the mass of the graduated cylinder and the liquid.
- Calculate the mass of the liquid by subtracting the mass of the empty cylinder.
- Density is calculated as mass divided by volume (g/mL).

[Click to download full resolution via product page](#)**Caption:** Workflow for the determination of liquid density.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Methodology:

- Prepare a sample by dissolving 5-10 mg of **5-Hexyn-2-one** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean vial.
- Transfer the solution to a standard 5 mm NMR tube.
- Place the NMR tube into a spinner and adjust its depth using a gauge.
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
- Acquire the ^1H and ^{13}C NMR spectra using standard pulse programs.
- Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectra (typically to the residual solvent peak or TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

- Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
- Record a background spectrum.
- Place a single drop of neat **5-Hexyn-2-one** directly onto the ATR crystal.
- Acquire the IR spectrum of the sample.
- Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry.

- Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups.

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- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 5-Hexyn-2-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1605978#physicochemical-properties-of-5-hexyn-2-one>

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